Temiverine hydrochloride hydrate represents a complex pharmaceutical salt hydrate form derived from the antispasmodic compound temiverine [5]. The molecular structure consists of the parent temiverine molecule, which possesses the molecular formula C₂₄H₃₅NO₃, combined with hydrochloric acid to form the hydrochloride salt and incorporating water molecules within its crystalline lattice [5] [34].
The base compound temiverine exhibits a molecular weight of 385.5 grams per mole, while the hydrochloride salt form demonstrates a molecular weight of 422.001 grams per mole [5] [34]. The hydrate form incorporates additional water molecules, which are integral to the crystal structure and contribute to the overall molecular architecture.
The structural framework of temiverine features a complex arrangement including diethylamino groups, cyclohexyl moieties, and phenyl rings connected through ester linkages [34]. The compound can be systematically named as 4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate, reflecting its intricate molecular architecture [34].
| Property | Temiverine Base | Temiverine Hydrochloride |
|---|---|---|
| Molecular Formula | C₂₄H₃₅NO₃ | C₂₄H₃₅NO₃·HCl |
| Molecular Weight | 385.5 g/mol | 422.001 g/mol |
| Charge | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Hydrogen Bond Donors | 1 | 2 |
Temiverine hydrochloride hydrate exists as a racemic mixture, indicating the presence of equal proportions of both enantiomeric forms [5] [28]. Racemic mixtures are characterized by containing equal amounts of left-handed and right-handed enantiomers of a chiral molecule, resulting in optical inactivity due to the cancellation of rotational effects [28] [30].
The racemic nature of temiverine hydrochloride hydrate is significant from both pharmaceutical and crystallographic perspectives [30]. In pharmaceutical applications, racemic compounds often exhibit different pharmacological properties for each enantiomer, though both forms are present in equal proportions in the marketed formulation [30] [31]. The optical activity designation for temiverine is reported as positive/negative, confirming its racemic character [5].
The formation of racemic mixtures typically occurs during synthetic processes when chiral centers are created without stereoselective conditions [27]. This results in equal probability of forming either enantiomeric configuration, leading to the observed racemic composition [27] [26].
The stereochemical analysis of temiverine hydrochloride hydrate reveals the presence of one undefined stereocenter within the molecular structure [5] [29]. The compound demonstrates a defined stereocenter count of zero out of one possible stereocenter, indicating that the chiral center lacks defined spatial configuration in the reported structure [5].
This single asymmetric carbon atom is responsible for the chiral properties of the molecule [29] [33]. Asymmetric carbon centers are characterized by attachment to four different substituent groups, creating the possibility for two distinct three-dimensional arrangements that are non-superimposable mirror images [29] [33].
The stereocenter analysis indicates that the molecule possesses the potential for stereoisomerism, with the theoretical maximum number of stereoisomers being two (2¹), corresponding to the R and S configurations around the chiral center [29]. The undefined nature of this stereocenter in the database entry reflects the racemic composition where both configurations are present simultaneously [5].
| Parameter | Value |
|---|---|
| Stereochemistry | Racemic |
| Defined Stereocenters | 0/1 |
| Undefined Stereocenters | 1 |
| E/Z Centers | 0 |
| Optical Activity | (+/-) |
| Maximum Possible Stereoisomers | 2 |
The crystallographic properties of temiverine hydrochloride hydrate are fundamentally influenced by the incorporation of water molecules within the crystal lattice structure [21] [22]. Pharmaceutical hydrates represent a distinct class of crystalline solids where water molecules are incorporated in stoichiometric or non-stoichiometric proportions, significantly affecting the physical and chemical properties of the compound [21] [23].
Hydrate formation in pharmaceutical compounds typically occurs through several mechanisms, including isolated site hydrates, channel hydrates, and metal-ion-associated hydrates [23]. The water molecules in hydrate structures can interact with the host molecule through hydrogen bonding networks, which stabilize the crystal lattice and influence properties such as solubility, stability, and bioavailability [21] [22].
The crystallographic stability of temiverine hydrochloride hydrate depends on temperature and relative humidity conditions [22]. Hydrates generally exhibit stability within specific environmental ranges, and dehydration may result in transformation to anhydrous forms or less hydrated crystalline modifications [22] [23].
The incorporation of water molecules into the crystal structure affects the overall packing arrangement and intermolecular interactions [21]. These structural modifications can lead to changes in dissolution behavior, mechanical properties, and processing characteristics compared to the anhydrous form [21] [37].
| Hydrate Type | Characteristics | Stability Features |
|---|---|---|
| Stoichiometric | Fixed water content ratio | High stability, defined dehydration temperature |
| Non-stoichiometric | Variable water content | Humidity-dependent stability |
| Channel Hydrates | Water in structural channels | Temperature-sensitive dehydration |
| Isolated Site | Water-host interactions only | Sharp dehydration profiles |
The relationship between temiverine hydrochloride hydrate and its parent compound temiverine involves fundamental structural modifications that significantly impact the physicochemical properties [37] [38]. The parent compound temiverine exists as a free base with the molecular formula C₂₄H₃₅NO₃ and molecular weight of 385.5 grams per mole [34].
Salt formation through the addition of hydrochloric acid represents a common pharmaceutical strategy to improve water solubility and bioavailability [37] [38]. The hydrochloride salt formation involves protonation of the basic nitrogen center in temiverine, creating an ionic compound with enhanced aqueous solubility compared to the free base [37] [20].
The conversion from free base to hydrochloride salt typically results in increased crystallinity, improved chemical stability, and enhanced manufacturing properties [37]. The pKa considerations are crucial in this transformation, as the formation of stable salts requires appropriate acid-base strength relationships [37] [38].
The hydrate formation represents an additional structural modification where water molecules become integral components of the crystal lattice [21]. This hydration can occur spontaneously during manufacturing or storage processes when moisture is present [21] [22].
| Property | Temiverine (Base) | Temiverine Hydrochloride | Temiverine HCl Hydrate |
|---|---|---|---|
| Molecular Formula | C₂₄H₃₅NO₃ | C₂₄H₃₅NO₃·HCl | C₂₄H₃₅NO₃·HCl·H₂O |
| Molecular Weight | 385.5 g/mol | 422.001 g/mol | ~440 g/mol (estimated) |
| Ionization State | Neutral | Ionic | Ionic |
| Water Content | None | None | Incorporated |
| Crystalline Form | Free base crystal | Salt crystal | Hydrated salt crystal |
Temiverine hydrochloride hydrate belongs to the broader class of pharmaceutical hydrochloride hydrates, which represent common salt forms in medicinal chemistry [37] [20]. Hydrochloride salts are among the most frequently employed counterions for basic pharmaceutical compounds, appearing in approximately 50% of marketed pharmaceutical salts [37].
The structural relationship to other hydrochloride hydrates can be understood through common crystallographic patterns and hydrogen bonding networks [21] [23]. Many hydrochloride hydrates exhibit similar water incorporation mechanisms, where water molecules participate in extensive hydrogen bonding with both the organic cation and chloride anion [23].
Comparative analysis with related antispasmodic compounds reveals structural similarities with mebeverine hydrochloride, which possesses the molecular formula C₂₅H₃₆ClNO₅ and molecular weight of 466.01 grams per mole [10] [14]. Both compounds share similar pharmacological classifications and structural features, including ester linkages and aromatic ring systems [35] [36].
The hydrochloride hydrate formation pattern observed in temiverine is consistent with other pharmaceutical compounds containing similar functional groups [21]. The presence of hydrogen bond acceptors and the basic nitrogen center facilitates both salt formation and subsequent hydrate incorporation [23] [25].
| Compound | Molecular Formula | Molecular Weight | Stereochemistry | Hydrate Status |
|---|---|---|---|---|
| Temiverine HCl Hydrate | C₂₄H₃₅NO₃·HCl·H₂O | ~440 g/mol | Racemic | Hydrated |
| Mebeverine HCl | C₂₅H₃₆ClNO₅ | 466.01 g/mol | Racemic | Anhydrous |
| Typical HCl Hydrates | Variable | Variable | Variable | Hydrated |
Temiverine hydrochloride hydrate is expected to exist as a solid crystalline powder at room temperature, similar to related antispasmodic compounds [1] [2]. The anhydrous form of Temiverine hydrochloride has been documented as a powder suitable for research applications [3]. However, specific data regarding the physical appearance of the hydrated form, including crystal morphology, particle size distribution, and visual characteristics, is not available in the current literature.
The compound's physical state is influenced by its molecular structure, which contains both hydrophilic and lipophilic regions. The hydrochloride salt formation enhances water solubility compared to the free base, while the hydrate form would be expected to exhibit different hygroscopic properties and crystal packing arrangements [1].
Table 1: Solubility Properties of Temiverine Hydrochloride
| Solvent | Solubility | Temperature | Reference Concentration |
|---|---|---|---|
| DMSO | Soluble | Room temperature | 10 mM achievable [2] [3] |
| Water | Not specified | - | - |
| Ethanol | Not specified | - | - |
| Methanol | Not specified | - | - |
For comparison, the related compound Mebeverine hydrochloride demonstrates very high water solubility, with the hydrochloride salt being "very soluble in water" and achieving concentrations of ≥155 mg/mL (332.61 mM) in DMSO [4] [5]. The free base of Mebeverine is essentially insoluble in water, but its hydrochloride salt shows dramatically improved aqueous solubility [6].
The hydrate form of Temiverine hydrochloride would be expected to show enhanced water solubility compared to the anhydrous salt due to the incorporated water molecules facilitating dissolution and hydration of the ionic species [1].
Table 2: Stability Conditions and Degradation Pathways
| Storage Condition | Recommendation | Stability Notes |
|---|---|---|
| Temperature | -20°C | Recommended for long-term storage [2] [3] |
| Atmosphere | Inert | Prevent oxidative degradation |
| Light | Protected | Light-sensitive storage recommended |
| Moisture | Controlled | Important for hydrate stability |
Based on degradation studies of the structurally related compound Mebeverine hydrochloride, antispasmodic compounds in this class exhibit the following stability characteristics [7]:
The hydrate form would be expected to show different stability profiles compared to the anhydrous salt, particularly regarding:
Limited NMR spectroscopic data is available for Temiverine hydrochloride hydrate specifically. However, for the related Mebeverine hydrochloride, comprehensive ¹H and ¹³C NMR studies have been conducted [8] [9].
Key NMR characteristics expected for Temiverine hydrochloride:
The hydrate form would show additional water proton signals, which could exchange rapidly with D₂O in deuterated solvents, affecting integration patterns and chemical shift positions [8].
Table 3: Mass Spectrometric Properties
| Parameter | Temiverine HCl | Temiverine HCl Hydrate |
|---|---|---|
| Molecular Weight | 422.0 g/mol [1] [2] | ~440.0 g/mol (estimated) |
| Molecular Formula | C₂₄H₃₆ClNO₃ | C₂₄H₃₈ClNO₄ (estimated) |
| Expected [M+H]⁺ | 422 m/z | 440 m/z |
| Base Peak | Parent compound fragmentation | Similar fragmentation pattern |
Mass spectrometric analysis would show the characteristic fragmentation patterns typical of tertiary amine-containing esters. The hydrate form would show a mass increase of 18 Da (one water molecule) compared to the anhydrous form [10] [11].
Table 4: Expected IR Spectroscopic Characteristics
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| O-H stretch | 3200-3600 | Hydroxyl group + hydrate water | Broad, medium |
| C≡C stretch | 2100-2260 | Triple bond | Medium |
| C=O stretch | 1700-1750 | Ester carbonyl | Strong |
| C-H aliphatic | 2850-2950 | Alkyl groups | Strong |
| Aromatic C=C | 1450-1600 | Phenyl ring | Medium |
| C-O stretch | 1000-1300 | Ester linkage | Medium |
Raman spectroscopy would provide complementary information, particularly useful for identifying the triple bond stretch and aromatic ring vibrations, which are typically more intense in Raman than IR spectroscopy [13].
Limitations and Data Availability
It is important to note that specific experimental data for Temiverine hydrochloride hydrate is extremely limited in the available literature. The compound appears to be primarily used for research purposes, and comprehensive physicochemical characterization studies have not been widely published. The properties presented here are based on: